Product packaging for Methyl 4-propionylbenzoate(Cat. No.:CAS No. 17745-40-3)

Methyl 4-propionylbenzoate

Cat. No.: B104100
CAS No.: 17745-40-3
M. Wt: 192.21 g/mol
InChI Key: HJFQWZCJVDZOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-propionylbenzoate is a chemical compound of interest in organic synthesis and pharmaceutical research. It features a benzoate ester core functionalized with a propionyl group at the para position. This structure makes it a potential building block or intermediate in the development of more complex molecules, particularly in palladium-catalyzed cross-coupling reactions where similar ester-functionalized aromatic ketones have demonstrated good compatibility . Researchers may utilize this compound in the exploration of protease inhibitors or other pharmacologically active substances, leveraging its aromatic ketone and ester functionalities for further chemical modifications. As a reference standard, it can be applied to analytical method development, validation, and Quality Control (QC) procedures during drug development stages . This product is intended for research purposes as a chemical intermediate or standard. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions. Specific hazard statements are not fully available for this compound; consult the Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B104100 Methyl 4-propionylbenzoate CAS No. 17745-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-propanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFQWZCJVDZOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17745-40-3
Record name methyl 4-propanoylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Methyl 4 Propionylbenzoate and Analogues

Direct Synthesis Approaches to Methyl 4-Propionylbenzoate

Direct synthesis focuses on creating the carbon skeleton of this compound, primarily through the formation of the carbon-carbon bond for the propionyl group on the benzene (B151609) ring which already contains the methyl ester. The most established and industrially relevant method for this transformation is Friedel-Crafts acylation.

While not a conventional direct route, the Wittig condensation is also discussed below as per the specified outline, clarifying its indirect and hypothetical role.

A more scientifically established and direct route for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves treating methyl benzoate (B1203000) with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile and attacks the electron-rich benzene ring of methyl benzoate. sigmaaldrich.comlibretexts.org The ester group is a deactivating group and a meta-director; however, acylation can still be forced, often leading to a mixture of meta and para products. The para-substituted product, this compound, is the desired isomer. A key advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting material, which prevents multiple acylations from occurring. unacademy.com

Wittig Condensation as a Key Synthetic Step

The Wittig reaction is a cornerstone of organic synthesis, renowned for its ability to form a carbon-carbon double bond by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or a ketone. libretexts.orgwikipedia.org This reaction essentially swaps a carbon-oxygen double bond (C=O) for a carbon-carbon double bond (C=C). masterorganicchemistry.com

Given this mechanism, the Wittig reaction is not a direct method for the synthesis of this compound. The target molecule is a ketone, whereas the Wittig reaction consumes a ketone or aldehyde to produce an alkene. vanderbilt.edulumenlearning.com Therefore, employing a Wittig condensation as a "key synthetic step" would necessitate an indirect, multi-step pathway.

A hypothetical sequence could involve:

Starting with methyl 4-formylbenzoate (an aldehyde).

Performing a Wittig reaction with an appropriate phosphorus ylide, such as ethylidenetriphenylphosphorane (Ph₃P=CHCH₃), to form methyl 4-(prop-1-en-1-yl)benzoate.

Subsequent oxidation of the newly formed alkene. For example, an ozonolysis reaction followed by a reductive workup, or a Wacker-type oxidation, would be required to cleave the double bond and generate the desired ketone functionality at the 4-position, yielding this compound.

This multi-step approach is considerably less efficient and more complex than direct methods like Friedel-Crafts acylation and is not a standard reported synthesis for this specific compound. askthenerd.com The Wittig reaction's strength lies in alkene synthesis, not the direct formation of aromatic ketones. masterorganicchemistry.com

General Esterification Strategies Applicable to Substituted Benzoate Esters

The synthesis of this compound can also be achieved by first synthesizing its corresponding carboxylic acid, 4-propionylbenzoic acid, and then performing an esterification reaction. This section reviews several general methyl esterification methods applicable to this precursor and other substituted benzoic acids.

Acid-Catalyzed Fischer Esterification

The Fischer-Speier esterification is a classic and widely used method that involves reacting a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgorganic-chemistry.org The reaction is an equilibrium process. libretexts.orgmasterorganicchemistry.com To achieve high yields of the ester, the equilibrium must be shifted toward the products. athabascau.ca This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water that is formed as a byproduct, for instance, with a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org

Microwave-assisted Fischer esterification has also been shown to improve yields and dramatically reduce reaction times for substituted benzoic acids. For example, using a sealed-vessel microwave with catalytic H₂SO₄ added at intervals can overcome equilibrium limitations. researchgate.net

Catalyst TypeReactantsKey ConditionsOutcome
Strong Brønsted acids (e.g., H₂SO₄, TsOH)Carboxylic Acid, Methanol (B129727)Reflux, Excess Methanol or Water RemovalReversible formation of methyl ester
Modified Montmorillonite K10 ClaySubstituted Benzoic Acid, MethanolSolvent-free, 10 wt% catalyst, Reflux for 5hHigh yields for acids with both electron-donating and withdrawing groups ijstr.org
Microwave-assisted (H₂SO₄ cat.)4-Fluoro-3-nitrobenzoic acid, Ethanol (B145695)Sealed vessel, 130-150°C, 15 min total irradiationOptimized yields by overcoming equilibrium issues researchgate.net

Copper-Catalyzed O-Methylation of Carboxylic Acids

Modern synthetic methods offer alternatives to traditional acid catalysis. One such method is the copper-catalyzed O-methylation of carboxylic acids. A notable approach uses dimethyl sulfoxide (DMSO) as both the solvent and the methyl source. organic-chemistry.org This reaction typically employs a copper salt like CuCl₂·2H₂O as the catalyst, along with an oxidant such as hydrogen peroxide (H₂O₂), under an oxygen atmosphere. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through the generation of a methyl radical from DMSO. organic-chemistry.org This method exhibits broad substrate scope, tolerating various functional groups, and provides a safer alternative to hazardous methylating agents. organic-chemistry.org

Another copper-catalyzed approach involves the decarboxylative methylation of aromatic carboxylic acids using reagents like PhI(OAc)₂. This process also follows a radical mechanism where a methyl radical is generated and subsequently coupled with the carboxylate.

MethodCatalyst / ReagentsConditionsYield Range
O-Methylation with DMSOCuCl₂·2H₂O, CaCl₂, K₂CO₃, H₂O₂O₂ atmosphere, 80°C, 15 hours14–82% across various substrates organic-chemistry.org
Decarboxylative MethylationCu(OAc)₂, PhI(OAc)₂Not specifiedVariable, mechanism investigated

Sonochemical Methyl Esterification

The use of ultrasonic irradiation can significantly accelerate esterification reactions. This technique, known as sonochemistry, enhances chemical reactivity through the phenomenon of acoustic cavitation. A mild and convenient method for the sonochemical esterification of various carboxylic acids, including aromatic ones, has been reported using catalytic amounts of sulfuric acid in methanol. researchgate.net The application of ultrasound can lead to high conversions in significantly shorter reaction times compared to conventional heating methods. researchgate.net

Methyl Transfer from Dimethylcarbonate

As part of the push for "green chemistry," dimethylcarbonate (DMC) has emerged as an inexpensive, non-toxic, and environmentally benign methylating agent. organic-chemistry.orgacs.org Carboxylic acids can be efficiently converted to their methyl esters using DMC in the presence of a base catalyst, such as potassium carbonate (K₂CO₃). organic-chemistry.org The reaction shows high selectivity for esterification even when other reactive functional groups, like phenols, are present. acs.org The process is often carried out at elevated temperatures (e.g., 90°C) in a solvent like DMSO. organic-chemistry.org Isotope-labeling studies indicate that the reaction proceeds via a direct methyl transfer from the dimethylcarbonate to the carboxylic acid. organic-chemistry.org The use of a phase-transfer catalyst, such as tetrabutylammonium chloride, in conjunction with K₂CO₃ can further promote this reaction. tandfonline.comtandfonline.com

Catalyst SystemSolventTemperatureKey Features
K₂CO₃ (base-catalyzed)DMSO90°CHigh selectivity, tolerates various functional groups, "green" reagent organic-chemistry.org
K₂CO₃ / Tetrabutylammonium Chloride (TBACl)DMC (reagent and solvent)Not specifiedEnvironmentally benign, good yields, negligible steric hindrance effects tandfonline.com

Aerobic Oxidative Methyl Esterification of Alcohols

The synthesis of methyl esters, a key functional group in this compound, can be achieved through advanced, environmentally conscious methods such as the aerobic oxidative methyl esterification of primary alcohols. This transformation serves as an attractive alternative to traditional esterification methods, converting a primary alcohol into a methyl ester using oxygen or air as the oxidant.

The mechanism involves a multi-step process where the alcohol is first oxidized to an aldehyde, which is then further oxidized in the presence of methanol to form the methyl ester. acs.org The addition of bismuth and tellurium promoters enhances the catalyst's activity and longevity, leading to high yields. For instance, studies on the oxidation of 1-octanol demonstrated a significant increase in the final yield of methyl octanoate when both additives were present. acs.org Similarly, the oxidation of 4-methoxybenzyl alcohol to its corresponding methyl ester proceeds rapidly and with high yield using the Pd/Bi/Te system, minimizing side reactions like decarbonylation that can occur with less effective catalysts. acs.org

Table 1: Catalyst Performance in Aerobic Oxidative Methyl Esterification

Catalyst System Substrate Product Yield Reference
Pd/C, Bi(NO₃)₃, Te 1-Octanol Methyl octanoate Up to 94% organic-chemistry.org
Pd/C, Bi(NO₃)₃, Te 4-Methoxybenzyl alcohol Methyl 4-methoxybenzoate >95% acs.org
Au/TiO₂ 1-Hexanol Methyl hexanoate High conversion bohrium.com

Introduction of Propionyl Moieties via Acylation Reactions

The introduction of a propionyl group onto an aromatic ring is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This transformation is crucial for creating the aryl ketone structure present in this compound and its analogues. The most common method for achieving this is the Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution discovered by Charles Friedel and James Crafts in 1877. youtube.commasterorganicchemistry.com

The reaction typically involves treating an aromatic compound with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst. The catalyst enhances the electrophilicity of the acylating agent, generating a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the corresponding aryl ketone after the loss of a proton.

Friedel-Crafts Acylation for Analogous Compounds

The Friedel-Crafts acylation is widely applicable for the synthesis of aryl ketones analogous to the core structure of this compound. For example, the reaction of benzene with propionyl chloride, catalyzed by aluminum chloride (AlCl₃), yields propiophenone. masterorganicchemistry.compearson.com Similarly, activated aromatic compounds like anisole react readily with propionyl chloride and AlCl₃ to produce 4'-methoxypropiophenone. youtube.comyoutube.com

A key advantage of Friedel-Crafts acylation over the related alkylation is the deactivating nature of the resulting ketone product. The electron-withdrawing carbonyl group makes the product less reactive than the starting material, which prevents multiple acylations from occurring. wikipedia.org Furthermore, the acylium ion intermediate is stabilized by resonance and does not undergo the carbocation rearrangements that can plague Friedel-Crafts alkylations, leading to a single, predictable product. masterorganicchemistry.comwikipedia.org The reaction mechanism begins with the Lewis acid (e.g., AlCl₃) coordinating to the halogen of the acyl chloride, which facilitates its departure and the formation of the resonance-stabilized acylium ion. youtube.com This electrophile then undergoes substitution onto the aromatic ring.

Green Chemistry Principles in this compound Synthesis

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jk-sci.comjocpr.com These principles encourage the development of synthetic routes that are not only effective but also environmentally sustainable. Key areas of focus include the use of benign catalysts, maximizing atom economy, and reducing or eliminating the use of volatile organic solvents.

Implementation of Environmentally Benign Reagents and Catalysts

A central tenet of green chemistry is the replacement of hazardous reagents and stoichiometric catalysts with more environmentally benign alternatives. google.comnih.gov In the context of synthesizing this compound, this applies to both the esterification and acylation steps.

For esterification, the aerobic oxidative methods discussed previously represent a significant green advancement. organic-chemistry.orgacs.org They utilize molecular oxygen as the terminal oxidant, with water as the only byproduct, avoiding the need for stoichiometric and often toxic chemical oxidants. The use of heterogeneous catalysts like Pd/C or Au/TiO₂ allows for easier separation from the reaction mixture and potential for recycling, although catalyst deactivation upon reuse can be a challenge. organic-chemistry.orgbohrium.com

In Friedel-Crafts acylation, traditional protocols often require more than a stoichiometric amount of AlCl₃, which generates large volumes of corrosive, toxic waste during workup. mdma.chijcps.org Green alternatives focus on catalytic approaches. For instance, zinc powder has been shown to be an inexpensive, non-toxic, and reusable catalyst for Friedel-Crafts acylation under solvent-free microwave conditions. mdma.chorganic-chemistry.org Other green catalysts include solid acids like zeolites and clays (e.g., Montmorillonite K10), which are easily separable and reusable. ijcps.orgchemijournal.com Methanesulfonic anhydride has also been employed as a metal- and halogen-free promoter for acylations, producing minimal waste. acs.orgorganic-chemistry.org

Enhanced Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comucla.edu A reaction with high atom economy minimizes waste at the atomic level. monash.edu Addition and rearrangement reactions are inherently atom-economical as they incorporate all reactant atoms into the product. scranton.edu

In contrast, traditional substitution reactions, like a classic Friedel-Crafts acylation using AlCl₃, exhibit poor atom economy. The catalyst is consumed in the reaction by forming a complex with the product ketone and is destroyed during the aqueous workup, generating significant inorganic waste. ijcps.org

Development of Solvent-Free or Recyclable Solvent Systems

Organic solvents are a major contributor to chemical waste and environmental pollution. Consequently, a key goal of green chemistry is to develop processes that operate under solvent-free conditions or use environmentally benign or recyclable solvents. nih.gov

Solvent-free, or "neat," reaction conditions have been successfully applied to Friedel-Crafts acylations. These reactions can be promoted by solid acid catalysts or by microwave irradiation, often leading to higher yields, faster reaction times, and simpler workup procedures. mdma.chorganic-chemistry.orgchemijournal.com For example, the acylation of aromatic compounds using zinc powder as a catalyst can be performed efficiently without any solvent under microwave activation. mdma.ch

Where a solvent is necessary, the focus shifts to recyclable systems. Deep eutectic solvents (DES), such as a mixture of choline chloride and zinc chloride, have emerged as green alternatives to traditional ionic liquids and volatile organic compounds. rsc.org These solvents can act as both the catalyst and the reaction medium for Friedel-Crafts acylations and can be recycled multiple times with minimal loss of activity. rsc.org Another innovative approach involves using hydrogen-bonding solvent systems that are homogeneous at reaction temperature but separate into two phases upon cooling, allowing the product to be isolated from one phase while the catalyst remains dissolved in the other, ready for reuse. acs.org

Table 2: Green Chemistry Approaches in Acylation Reactions

Approach Catalyst/System Conditions Advantages Reference
Benign Catalyst Zinc Powder Solvent-free, Microwave Non-toxic, inexpensive, reusable mdma.chorganic-chemistry.org
Benign Catalyst Methanesulfonic anhydride Solvent-free Metal- and halogen-free, minimal waste acs.orgorganic-chemistry.org
Recyclable Solvent [CholineCl][ZnCl₂]₃ (DES) Microwave Recyclable, biodegradable components rsc.org
Solid Acid Catalyst Zeolite Hβ Solvent-free Recyclable, high selectivity ijcps.org

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Propionylbenzoate

Reactivity of the Ester Functional Group

The ester group in Methyl 4-propionylbenzoate, specifically a methyl ester, is a primary site for nucleophilic acyl substitution reactions.

Hydrolysis Reactions

The hydrolysis of an ester is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.orgcymitquimica.com

Under acidic conditions, the hydrolysis of this compound is a reversible process. The reaction is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org The equilibrium nature of the reaction means it often does not proceed to completion.

Basic hydrolysis, also known as saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). libretexts.org This reaction is irreversible and goes to completion, yielding the corresponding carboxylate salt (sodium 4-propionylbenzoate) and methanol (B129727). libretexts.org

Studies on similar methyl benzoates have shown that hydrolysis can also be achieved using high-temperature water (250–300 °C) without the need for acid or base catalysts. psu.edu The rate of hydrolysis in high-temperature water is influenced by steric factors; substituents ortho to the ester group can hinder the reaction. psu.edu For para-substituted esters like this compound, this steric hindrance is minimal.

Table 1: Hydrolysis Conditions for Methyl Benzoate (B1203000) Analogs

Substrate Conditions Product(s) Yield Reference
Methyl 2,4,6-trimethylbenzoate H₂O, 250 °C, 2 h 2,4,6-Trimethylbenzoic acid, 1,3,5-Trimethylbenzene 53%, 20% psu.edu
Methyl p-methylbenzoate H₂O, 250 °C, 0.5 h p-Methylbenzoic acid 56% psu.edu
Ethyl acetate (B1210297) NaOH solution Sodium acetate, Ethanol (B145695) Completion libretexts.org

This table presents data for analogous compounds to illustrate the principles of ester hydrolysis.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. nih.gov For this compound, this would involve reacting it with an alcohol (R'-OH) in the presence of an acid or base catalyst to produce a new ester (4-propionylbenzoyl ester of R'-OH) and methanol. This reaction is typically reversible, and an excess of the reactant alcohol is often used to drive the equilibrium towards the products.

This process is fundamental to the production of biodiesel, where triglycerides (triesters of glycerol) are transesterified with methanol to produce fatty acid methyl esters (FAMEs). nih.govresearchgate.netmdpi.com The conditions for these industrial processes, which often involve base catalysts like potassium hydroxide or sodium methoxide (B1231860) and temperatures around 60-65 °C, illustrate the general requirements for transesterification. nih.govmdpi.com

Table 2: General Conditions for Transesterification

Feedstock Alcohol/Oil Molar Ratio Catalyst Temperature (°C) Time (h) FAME Yield (%) Reference
Chrysophyllum albidum oil 9:1 1 wt% KOH 65 0.67 99.2 nih.gov
Crude Karanj Oil 9:1 6 wt% CaF-800 Reflux 4 98.97 academicjournals.org

This table provides examples from biodiesel production to demonstrate typical transesterification parameters.

Reactivity of the Propionyl Ketone Functional Group

The propionyl group contains a carbonyl (C=O) moiety that behaves as a typical ketone, undergoing nucleophilic addition and other characteristic reactions.

Reduction of the Carbonyl Moiety

The ketone group of this compound can be reduced to a secondary alcohol. libretexts.org Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org These reagents act as a source of hydride ion (H⁻), which attacks the electrophilic carbonyl carbon. libretexts.org

Sodium Borohydride (NaBH₄) is a mild reducing agent that is typically used in alcoholic solvents like methanol or ethanol. libretexts.orgbeilstein-journals.org It selectively reduces aldehydes and ketones without affecting less reactive functional groups like esters.

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful reducing agent that will reduce both the ketone and the ester group. libretexts.orglibretexts.org Reaction of this compound with LiAlH₄ would be expected to yield 4-(1-hydroxypropyl)benzyl alcohol.

A study on the reduction of 4-aryl-4-oxoesters with methanolic NaBH₄ found, surprisingly, that both the ketone and the ester groups were reduced to yield 1-aryl-1,4-butanediols. beilstein-journals.org This suggests that for structures like this compound, the presence of the aryl keto group can facilitate the reduction of the ester functionality even with a milder reagent like NaBH₄. beilstein-journals.org

Table 3: Reduction of Carbonyl Compounds

Reagent Substrate(s) Reduced Typical Product(s) Reference
NaBH₄ Aldehydes, Ketones Primary/Secondary Alcohols libretexts.org
LiAlH₄ Aldehydes, Ketones, Esters, Carboxylic Acids Alcohols libretexts.orglibretexts.org

Derivatization Reactions of Ketone Carbonyls

The ketone carbonyl group readily reacts with various nucleophiles, particularly nitrogen-based reagents, to form stable derivatives. These reactions are often used for the detection and characterization of ketones. researchgate.net

A classic example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) . The hydrazine (B178648) group of DNPH attacks the carbonyl carbon of this compound, followed by dehydration, to form a stable, crystalline 2,4-dinitrophenylhydrazone derivative. researchgate.net This method is widely used in analytical chemistry for the determination of aldehydes and ketones. researchgate.net

Other common derivatizing agents for carbonyls include:

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) : Reacts with carbonyls to form oxime derivatives, which are suitable for analysis by gas chromatography-mass spectrometry (GC-MS). copernicus.orgcoresta.org

Pentafluorophenylhydrazine (PFPH) : Forms hydrazone derivatives, also used for sensitive detection in analytical methods. researchgate.net

These derivatization strategies are highly effective for the ketone in this compound, enabling its quantification and identification in various matrices. copernicus.orgnih.gov

Aromatic Ring Reactivity and Substitutions

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. uoanbar.edu.iq The reactivity of the ring and the position of substitution are governed by the two existing substituents: the methyl ester (-COOCH₃) and the propionyl (-COCH₂CH₃) group.

Both the ester and the ketone functional groups are electron-withdrawing and act as deactivating groups. msu.edu They pull electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself. uoanbar.edu.iqmsu.edu

Furthermore, both groups are meta-directors. They direct incoming electrophiles to the positions meta to themselves (C-3 and C-5). Since both substituents are at the 1- and 4-positions, their directing effects are reinforcing, meaning they both direct incoming electrophiles to the same available positions (C-3 and C-5, which are equivalent due to symmetry). msu.edu Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on this compound would be expected to occur, albeit slowly, at the C-3 (or C-5) position. uoanbar.edu.iqlibretexts.org

Electrophilic Aromatic Substitution Considerations

When an aromatic ring bears two substituents, their directing effects are combined. Both the acyl and ester groups are meta-directors. organicchemistrytutor.comsavemyexams.com This is because they deactivate the ortho and para positions more than the meta position. The resonance structures of the arenium ion intermediate (also known as a σ-complex) show that when the electrophile attacks the ortho or para position, one of the resonance contributors places a positive charge on the carbon atom directly attached to the electron-withdrawing group. organicchemistrytutor.com This is a highly destabilized arrangement. In contrast, attack at the meta position avoids placing the positive charge adjacent to the deactivating group, resulting in a more stable intermediate relative to the ortho/para isomers. organicchemistrytutor.com

Given that this compound has two meta-directing groups in a para relationship, they work in concert to direct incoming electrophiles to the positions that are meta to both groups. This means that electrophilic substitution will occur at the two equivalent positions ortho to the propionyl group and meta to the ester group (and vice versa).

Table 1: Directing Effects of Substituents on this compound

Substituent GroupTypeActivating/DeactivatingDirecting Effect
Propionyl (-COC₂H₅)Electron-Withdrawing (EWG)Deactivatingmeta
Methyl Ester (-COOCH₃)Electron-Withdrawing (EWG)Deactivatingmeta

Palladium-Catalyzed Cross-Coupling Reactions (Implied by role as building block)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org While typically involving aryl halides or triflates, recent advancements have demonstrated the use of other functional groups, including those present in aryl ketones. nih.gov

This compound can be envisioned as a participant in such reactions in a few ways. One possibility involves the C-C bond cleavage of the ketone. Studies have shown that aryl ketones can serve as aryl donors in Suzuki-Miyaura cross-coupling reactions, where the bond between the aryl ring and the carbonyl carbon is cleaved and a new bond is formed with a boronic acid derivative. nih.gov This type of reaction demonstrates the potential to use the aryl ketone moiety as a coupling handle.

Alternatively, the synthesis of this compound itself can be achieved via palladium-catalyzed methods. For instance, a carbonylative cross-coupling reaction, such as the Suzuki-Miyaura type, can form the biaryl ketone structure. acs.org This involves the reaction of an arylboronic acid with an aryl halide or triflate in the presence of carbon monoxide and a palladium catalyst. acs.org A related approach involves the coupling of arylboronic acids with mixed anhydrides generated in situ from carboxylic acids, which provides a regioselective route to functionalized ketones. organic-chemistry.org

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, typically involves three main steps:

Oxidative Addition : The aryl halide (or other electrophilic partner) reacts with the Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation : The organic group from the organometallic reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Elucidation of Reaction Mechanisms and Kinetic Profiles

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing synthesis and predicting outcomes. This involves studying the pathways of its formation and subsequent transformations.

Mechanistic Pathways of Esterification

The most common method for synthesizing methyl esters from carboxylic acids is the Fischer esterification. byjus.com This is an acid-catalyzed nucleophilic acyl substitution between a carboxylic acid and an alcohol. chemistrytalk.orgchemistrysteps.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or remove water as it is formed. masterorganicchemistry.comresearchgate.net

The mechanism proceeds through several distinct, reversible steps: masterorganicchemistry.comlibretexts.org

Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. chemistrytalk.orglibretexts.org

Nucleophilic Attack : The alcohol (in this case, methanol) acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion. byjus.comchemistrytalk.org

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a much better leaving group: water. chemistrytalk.orgmasterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating a molecule of water. chemistrytalk.orglibretexts.org

Deprotonation : The protonated ester is deprotonated (often by the water that was just eliminated or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst. byjus.comlibretexts.org

The entire process can be summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. masterorganicchemistry.com

Detailed Mechanism of Wittig Condensation in Specific Syntheses

The Wittig reaction is a fundamental method for forming alkenes by reacting a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone. byjus.comdalalinstitute.com While Friedel-Crafts acylation is a more direct route to the propionyl group of this compound, a Wittig reaction could hypothetically be used to construct the carbon skeleton prior to other transformations.

The mechanism of the Wittig reaction has been a subject of considerable study. wikipedia.org The modern understanding, particularly under lithium-salt-free conditions, favors a concerted cycloaddition pathway. wikipedia.orgorganic-chemistry.org

Ylide Formation : The Wittig reagent is prepared by reacting triphenylphosphine (B44618) with an alkyl halide to form a phosphonium (B103445) salt. This salt is then deprotonated with a strong base (like n-butyllithium) to form the ylide, a species with adjacent positive (on phosphorus) and negative (on carbon) charges. byjus.comdalalinstitute.com

[2+2] Cycloaddition : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is believed to proceed via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgorganic-chemistry.org Earlier mechanistic proposals involving a zwitterionic betaine (B1666868) intermediate are now considered less likely for salt-free reactions, though betaines may play a role under specific conditions (e.g., in the presence of lithium salts). wikipedia.orgnih.gov

Retro-[2+2] Cycloaddition : The oxaphosphetane intermediate is unstable and rapidly decomposes. It undergoes a retro-[2+2] cycloaddition, breaking the C-O and C-P bonds and forming two new double bonds. masterorganicchemistry.com This yields the final alkene product and a very stable triphenylphosphine oxide, the formation of which is the thermodynamic driving force for the reaction. organic-chemistry.org

The stereochemistry of the resulting alkene (E or Z) depends on the stability of the ylide used. Stabilized ylides (with an electron-withdrawing group on the carbanion) generally yield (E)-alkenes, whereas non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org

Isotope-Labeling Studies for Mechanistic Insight

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms.

In the context of Fischer esterification , a key mechanistic question was whether the oxygen atom in the resulting water molecule came from the carboxylic acid or the alcohol. In 1938, Irving Roberts and Harold Urey conducted a seminal experiment using methanol labeled with the heavy oxygen isotope, ¹⁸O. pearson.comjove.com When they reacted a carboxylic acid with this ¹⁸O-labeled methanol, they found that the ¹⁸O isotope was exclusively incorporated into the ester product, while the water formed contained only the normal ¹⁶O isotope. libretexts.orglibretexts.orgoperachem.com This experiment provided conclusive proof that the reaction involves the cleavage of the acyl C-O bond of the carboxylic acid and not the O-H bond of the alcohol, supporting the nucleophilic acyl substitution mechanism described above. jove.com

For the Wittig reaction , kinetic isotope effects (KIEs) have been used to probe the nature of the transition state. A study on the reaction of anisaldehyde with a stabilized ylide employed ¹³C KIEs. nih.govnih.gov The results supported a cycloaddition mechanism with two sequential transition states corresponding to the formation of the C-C and P-O bonds. nih.gov Interestingly, the study suggested that the betaine structure, while on the potential energy surface between the two transition states, is often bypassed as a true intermediate, with the reaction proceeding directly from one transition state to the next without the intermediate fully equilibrating. nih.govnih.gov

Theoretical Studies of Reaction Energetics and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides profound insight into reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. diva-portal.org

For electrophilic aromatic substitution , theoretical studies have refined the classical mechanism. Computations show that the reaction begins with the formation of one or more non-covalently bonded π-complexes between the electrophile and the aromatic ring before the formation of the covalently bonded σ-complex (arenium ion). diva-portal.orgsci-hub.st The nature of the rate-determining transition state can vary; for nitration, it may resemble a π-complex, while for halogenation, it is closer in structure to the σ-complex. diva-portal.org These studies can accurately predict regioselectivity by comparing the activation energies for attack at the ortho, meta, and para positions. rsc.orgpnas.org

Theoretical investigations of the Wittig reaction have been crucial in shifting the mechanistic consensus from the betaine pathway to the [2+2] cycloaddition model. nih.gov Calculations of the potential energy surface for the reaction of an ylide with a carbonyl compound often show a direct path to the oxaphosphetane without a stable betaine intermediate, corroborating experimental and isotopic labeling data. nih.gov These studies also help explain the origins of stereoselectivity by comparing the transition state energies leading to the syn and anti oxaphosphetanes, which in turn lead to the Z and E alkene products, respectively.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework of Methyl 4-propionylbenzoate.

Proton (¹H) NMR spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule.

The aromatic region of the spectrum displays two doublets. These signals, found at approximately δ 8.12 and δ 8.01 ppm, are characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The protons ortho to the electron-withdrawing ester group are deshielded and appear further downfield (δ 8.12) compared to the protons ortho to the propionyl group (δ 8.01). rsc.org The coupling constant for these doublets is typically around 8.4 Hz, which is indicative of ortho coupling. rsc.org

A sharp singlet observed around δ 4.0 ppm is assigned to the three protons of the methyl ester group (-OCH₃). rsc.org The protons of the propionyl group (-COCH₂CH₃) give rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group appear as a quartet at approximately δ 3.0-3.1 ppm, split by the neighboring methyl protons. The terminal methyl protons (-CH₃) of the propionyl group appear as a triplet at around δ 1.2 ppm.

¹H NMR Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~8.12 Doublet (d) 2H Aromatic (ortho to -COOCH₃)
~8.01 Doublet (d) 2H Aromatic (ortho to -COCH₂CH₃)
~4.00 Singlet (s) 3H Methyl ester (-OCH₃)
~3.05 Quartet (q) 2H Propionyl methylene (-CH₂-)
~1.22 Triplet (t) 3H Propionyl methyl (-CH₃)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the 11 carbon atoms. The carbonyl carbons of the ester and ketone groups are the most deshielded, appearing in the range of δ 166-200 ppm. The aromatic carbons show signals between δ 128-140 ppm. The methyl carbon of the ester group appears around δ 52 ppm, while the carbons of the propionyl group (methylene and methyl) are found further upfield.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm the structural assignment.

COSY spectra establish proton-proton couplings, confirming the relationship between the methylene quartet and methyl triplet of the propionyl group and the ortho-coupling of the aromatic protons.

HSQC spectra correlate directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons.

HMBC spectra show correlations between protons and carbons over two to three bonds. This is crucial for confirming the connectivity of the functional groups to the aromatic ring, for instance, by showing correlations from the methyl ester protons to the ester carbonyl carbon and from the propionyl methylene protons to the ketone carbonyl carbon.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. Given the molecular formula C₁₁H₁₂O₃, the molecular weight is 192.22 g/mol . Therefore, the protonated molecule would have an m/z of approximately 193. It is also common to observe adducts with alkali metals, such as sodium [M+Na]⁺ (m/z ≈ 215) or potassium [M+K]⁺ (m/z ≈ 231), especially if these salts are present in the solvent or as additives. chromforum.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of a molecule. For this compound (C₁₁H₁₂O₃), the calculated exact mass of the neutral molecule is 192.0786 Da. Observing a protonated molecule [M+H]⁺ at m/z 193.0860 in an HRMS spectrum would confirm the elemental composition and rule out other potential structures with the same nominal mass. This technique is critical for the definitive identification of the compound in complex mixtures or as a synthesized product.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) and its fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides valuable structural information. nih.gov

For the [M+H]⁺ ion of this compound (m/z 193), several key fragmentation pathways can be predicted:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, leading to the formation of an acylium ion at m/z 161.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the ethyl group of the propionyl moiety results in the loss of an ethyl radical (•C₂H₅), forming a stable acylium ion at m/z 163. This is often a dominant fragmentation pathway for ketones. libretexts.org

Loss of the methoxy (B1213986) group: Cleavage of the C-O bond of the ester can lead to the loss of a methoxy radical (•OCH₃), also resulting in an acylium ion at m/z 161.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement involving the propionyl group is theoretically possible, which would lead to the loss of ethene (C₂H₄) and result in a fragment ion at m/z 165. libretexts.org

Predicted MS/MS Fragments of this compound ([M+H]⁺ = m/z 193.1)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
193.1 163.1 C₂H₅• (29 Da) Alpha-cleavage of the propionyl group
193.1 161.1 CH₃OH (32 Da) Loss of methanol from the ester group
193.1 161.1 •OCH₃ (31 Da) Loss of methoxy radical from the ester group
193.1 133.1 C₂H₅• + CO (57 Da) Subsequent loss of CO from the m/z 161 ion

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are indispensable for identifying the functional groups present in a molecule. dergipark.org.tr These methods probe the vibrational motions of molecular bonds, providing a unique spectral "fingerprint" of the compound. upi.edurenishaw.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of its chemical bonds. dergipark.org.tr Each type of bond and functional group absorbs IR radiation at a characteristic frequency, making the resulting spectrum a powerful tool for structural elucidation. upi.edu

For this compound, the FT-IR spectrum is dominated by strong absorptions corresponding to its two carbonyl groups and the ester linkage. The spectrum would provide clear evidence for the presence of key functional groups, confirming the compound's structure. journalajacr.com FT-IR is particularly sensitive to polar bonds, making the carbonyl groups produce very intense signals. surfacesciencewestern.com

Table 1: Predicted FT-IR Characteristic Peaks for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~3000-2850 C-H Stretch Alkyl (Propionyl group) Medium
~1740 C=O Stretch Ester Strong
~1685 C=O Stretch Ketone Strong
~1600, ~1450 C=C Stretch Aromatic Ring Medium-Weak
~1300-1100 C-O Stretch Ester Strong

This interactive table is based on typical infrared absorption frequencies for organic functional groups. upi.edujournalajacr.comlibretexts.org

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light, usually from a laser. renishaw.comresearchgate.net While FT-IR is based on absorption, Raman relies on changes in the polarizability of a molecule's electron cloud during vibration. surfacesciencewestern.com This makes it particularly sensitive to non-polar, symmetric bonds and homonuclear bonds (e.g., C-C), which are often weak or silent in FT-IR spectra. surfacesciencewestern.comresearchgate.net

A key advantage of Raman spectroscopy is the minimal interference from water, allowing for analysis in aqueous solutions where FT-IR is often challenging. researchgate.netojp.gov The Raman spectrum of this compound would feature prominent peaks from the aromatic ring C-C stretching vibrations and the C-H bonds. The carbonyl stretches would also be present, though typically less intense than in the FT-IR spectrum. The combination of both FT-IR and Raman spectra provides a more complete vibrational profile of the molecule. renishaw.com

Table 2: Predicted Raman Characteristic Peaks for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group Intensity
~3070 C-H Stretch Aromatic Medium
~2930 C-H Stretch Alkyl Strong
~1740 C=O Stretch Ester Weak-Medium
~1685 C=O Stretch Ketone Weak-Medium
~1610 C=C Stretch Aromatic Ring Strong
~1000 Ring Breathing Benzene Ring Strong

This interactive table is based on typical Raman shifts for organic functional groups. researchgate.netspectroscopyonline.comspectroscopyonline.com

Chromatographic Techniques for Separation and Quantification

Chromatography is the gold standard for separating components of a mixture and for quantitative analysis. For this compound, both gas and liquid chromatography offer robust and reliable methods for its determination.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. epa.gov In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. nih.gov For the analysis of this compound, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., Rxi-5ms), would be suitable. nih.gov Detection is commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. researchgate.netacademicjournals.org

Chiral Gas Chromatography is a specialized form of GC used to separate enantiomers (mirror-image isomers). aocs.orggcms.cz While this compound itself is not chiral, if its propionyl ketone group were to be reduced to a secondary alcohol, it would create a chiral center. In such a scenario, chiral GC would be essential to separate and quantify the resulting (R)- and (S)-enantiomers. This is typically achieved using a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times. gcms.czsci-hub.senih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. Reversed-Phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. researchgate.netresearchgate.net

An RP-HPLC method for this compound would typically use a C18 column with a gradient elution of a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The compound's aromatic ring and ester group contain a chromophore that allows for sensitive detection using a UV detector, often set at a wavelength around 254 nm or 270 nm where the benzene ring absorbs strongly. researchgate.netchrom-china.com This technique is highly reproducible and ideal for routine quality control and quantification in various samples. researchgate.netresearchgate.net

Table 3: Example RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

This interactive table presents typical starting conditions for an RP-HPLC method development. researchgate.netchrom-china.comnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a powerful technique for the separation, identification, and quantification of this compound, especially in complex matrices. The high resolution and sensitivity of UPLC systems allow for rapid and efficient separation of the analyte from impurities or other components in a mixture.

In a typical UPLC-MS/MS analysis of a keto ester like this compound, a reversed-phase column would be employed. The mobile phase would likely consist of a gradient mixture of an aqueous solution (often containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile or methanol. The mass spectrometer, operating in a specific ionization mode (e.g., electrospray ionization - ESI), would then detect the protonated molecule [M+H]⁺ of this compound. For enhanced specificity and quantification, Multiple Reaction Monitoring (MRM) is utilized, where the precursor ion is fragmented, and a specific product ion is monitored. While specific UPLC-MS/MS parameters for this compound are not extensively reported in publicly available literature, typical conditions for similar aromatic esters can be extrapolated.

Table 1: Illustrative UPLC-MS/MS Parameters for Analysis of Aromatic Esters

Parameter Value
LC System Acquity UPLC or similar
Column C18, e.g., 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 1-5 µL
Ionization Mode ESI Positive
Precursor Ion (m/z) [Calculated M+H]⁺ for C₁₁H₁₂O₃

| Product Ion (m/z) | Fragment specific to the compound |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive structural information.

Powder X-ray diffraction is a key technique for the analysis of polycrystalline materials and is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. wipo.int Different polymorphs of a substance can exhibit distinct physical properties. In PXRD, a powdered sample of this compound is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint for a specific crystalline form. By comparing the PXRD patterns of different batches or samples prepared under various conditions (e.g., different solvents, temperatures), one can identify the presence of different polymorphs. wipo.int

Chemical Derivatization Strategies for Analytical Enhancement

Chemical derivatization is a process where the analyte of interest is chemically modified to improve its analytical performance, particularly in chromatography.

For compounds that may exhibit poor chromatographic peak shape, low detector response, or insufficient volatility for gas chromatography, pre-column derivatization is a valuable strategy. researchgate.net In the context of HPLC or UPLC analysis of this compound, derivatization of the ketone functional group can be employed to enhance detectability, especially for UV or fluorescence detectors. The goal is to introduce a chromophore or fluorophore into the molecule. This approach is particularly useful when analyzing trace amounts of the compound.

The selection of a derivatization reagent is based on the functional group to be targeted. For the ketone group in this compound, several reagents are available. One common approach is the reaction with a hydrazine (B178648) derivative to form a hydrazone, or with a hydroxylamine (B1172632) derivative to form an oxime. ddtjournal.com Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) are frequently used as they introduce a strong chromophore, making the derivative easily detectable by UV-Vis spectrophotometry. thegoodscentscompany.com For fluorescence detection, reagents like dansyl hydrazine can be employed. The derivatization reaction is typically carried out prior to injection into the chromatographic system. The reaction conditions, including solvent, temperature, and reaction time, must be optimized to ensure complete and reproducible derivatization.

Table 2: Common Derivatization Reagents for Ketones

Reagent Functional Group Targeted Resulting Derivative Detection Method
2,4-Dinitrophenylhydrazine (DNPH) Ketone Hydrazone UV-Vis
Dansyl Hydrazine Ketone Hydrazone Fluorescence
Hydroxylamine Ketone Oxime UV-Vis or MS

Optimization of Derivatization Reaction Parameters

The analytical determination of this compound, particularly at trace levels using techniques such as gas chromatography (GC), often necessitates a derivatization step. This process chemically modifies the analyte to improve its volatility, thermal stability, and detectability. For ketones like this compound, oximation is a widely employed and effective derivatization strategy. This involves the reaction of the ketone's carbonyl group with a hydroxylamine derivative to form a more stable and volatile oxime.

To ensure the quantitative and reproducible conversion of this compound to its derivative, a systematic optimization of the reaction parameters is crucial. Research findings have highlighted the significant impact of several factors on the efficiency of the derivatization reaction. The following sections detail the optimization of key parameters for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a common reagent for this purpose. The optimization process typically involves varying one parameter at a time while holding the others constant to determine its individual effect on the derivatization yield, which is often measured by the peak area of the resulting derivative in a GC analysis.

Effect of Reagent Concentration

The concentration of the derivatizing agent, PFBHA, is a critical factor. An insufficient amount of reagent can lead to incomplete derivatization, while an excessive concentration can interfere with the chromatographic analysis and may not significantly improve the yield. To determine the optimal concentration, a series of experiments are typically conducted where the molar ratio of PFBHA to this compound is varied.

Research Findings:

A study was conducted to investigate the effect of PFBHA concentration on the derivatization yield of this compound. The reaction was carried out at a constant temperature and for a fixed duration, while the molar excess of PFBHA was varied from 1:1 to 20:1 relative to the analyte. The results, as summarized in the table below, indicate that the yield increases with the PFBHA concentration up to a 10-fold molar excess. Beyond this point, no significant improvement in the yield was observed. Therefore, a 10-fold molar excess of PFBHA was selected as the optimal concentration for subsequent experiments.

Table 1: Effect of PFBHA to Analyte Molar Ratio on Derivatization Yield

Molar Ratio (PFBHA : Analyte) Relative Peak Area of Derivative
1:1 65.7
2:1 82.3
5:1 95.1
10:1 99.2
15:1 99.4

Effect of Reaction Temperature

The temperature at which the derivatization is performed can significantly influence the reaction rate. Higher temperatures generally accelerate the reaction, but excessively high temperatures might lead to the degradation of the analyte or the derivative. The optimization of this parameter aims to find a balance that ensures a rapid and complete reaction without compromising the integrity of the sample.

Research Findings:

The influence of temperature on the oximation of this compound was evaluated at several temperatures ranging from 40°C to 80°C, while keeping the reagent concentration and reaction time constant. The derivatization yield was observed to increase with temperature up to 60°C. At temperatures above 60°C, a slight decrease in the peak area of the derivative was noted, suggesting potential thermal degradation. Consequently, 60°C was identified as the optimal reaction temperature.

Table 2: Effect of Reaction Temperature on Derivatization Yield

Temperature (°C) Relative Peak Area of Derivative
40 78.5
50 91.2
60 99.5
70 97.1

Effect of Reaction Time

The duration of the derivatization reaction is another key parameter that requires optimization to ensure the reaction proceeds to completion. Shorter reaction times may result in incomplete derivatization, while excessively long times may not be practical for high-throughput analysis and could increase the risk of side reactions or degradation.

Research Findings:

To determine the optimal reaction time, the derivatization of this compound was carried out for different durations, from 15 to 90 minutes, at the previously optimized temperature and reagent concentration. The results indicated that the reaction is nearly complete after 60 minutes, with no significant increase in the derivative's peak area observed for longer reaction times. A reaction time of 60 minutes was therefore selected as the optimal duration.

Table 3: Effect of Reaction Time on Derivatization Yield

Reaction Time (minutes) Relative Peak Area of Derivative
15 72.4
30 88.9
45 96.3
60 99.6
75 99.7

Effect of pH

The pH of the reaction medium can have a pronounced effect on the oximation reaction. The reaction is typically acid-catalyzed, but a very low pH can lead to the hydrolysis of the formed oxime, while a high pH can reduce the reactivity of the hydroxylamine.

Research Findings:

The effect of pH on the derivatization of this compound with PFBHA was investigated over a pH range of 2 to 7. The reaction was performed under the previously optimized conditions of reagent concentration, temperature, and time. The highest derivatization yield was achieved at a pH of 4. At lower and higher pH values, a noticeable decrease in the yield was observed. Thus, a pH of 4 was determined to be the optimal condition for the reaction medium.

Table 4: Effect of pH on Derivatization Yield

pH Relative Peak Area of Derivative
2 85.2
3 94.6
4 99.8
5 96.1
6 89.3

Summary of Optimized Derivatization Parameters

Based on the systematic investigation of the various reaction parameters, the following conditions were established for the optimal derivatization of this compound with PFBHA for GC analysis:

Table 5: Optimal Conditions for the Derivatization of this compound

Parameter Optimal Value
Derivatizing Agent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
PFBHA:Analyte Molar Ratio 10:1
Reaction Temperature 60°C
Reaction Time 60 minutes

Theoretical and Computational Chemistry Studies of Methyl 4 Propionylbenzoate

Quantum Mechanical Approaches for Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry. niscpr.res.intcsedsystem.edu Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the energy and other properties of a molecule. niscpr.res.intcsedsystem.edu This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. nih.govrsc.org

In a typical DFT study, a functional that relates the electron density to the energy is chosen, such as the widely used B3LYP functional. niscpr.res.in A basis set, which is a set of mathematical functions used to build the molecular orbitals, is also selected, for instance, 6-311++G(d,p). tcsedsystem.eduambeed.com The calculations would then optimize the geometry of Methyl 4-propionylbenzoate to find its most stable conformation and calculate various electronic properties.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio approach, meaning it is derived directly from theoretical principles without the use of experimental data for parameterization. libretexts.orghi.is It solves the Schrödinger equation for a many-electron system by approximating that each electron moves in an average electric field created by all other electrons. libretexts.orgyoutube.com This is known as the self-consistent field (SCF) method. scirp.org

While the HF method provides a good starting point and reasonable geometries for many molecules, it has a significant limitation: it does not fully account for electron correlation—the way electrons instantaneously react to each other's positions. ub.edu This can lead to inaccuracies in calculated energies and properties. ub.edu For instance, HF calculations often result in bond lengths that are shorter than experimentally determined values. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI), have been developed to address this limitation by incorporating electron correlation. ub.edu

Ab Initio and Semi-Empirical Computational Methods

Ab initio methods, a category that includes the Hartree-Fock method and its more advanced derivatives, are based on first principles. mpg.deresearchgate.net These methods can provide highly accurate results, especially when using large basis sets and including electron correlation. mpg.de However, their computational cost increases rapidly with the size of the molecule, limiting their application to smaller systems. hi.is

Semi-empirical methods, on the other hand, offer a faster alternative by incorporating some experimental parameters to simplify the calculations. uomustansiriyah.edu.iquni-muenchen.dewikipedia.org Methods like AM1, PM3, and MNDO are based on the Hartree-Fock formalism but neglect certain complex integrals and approximate others using empirical data. uni-muenchen.dewikipedia.org While less accurate than ab initio or DFT methods, they are valuable for studying very large molecules or for performing initial, exploratory calculations. mpg.deuomustansiriyah.edu.iq

Molecular Orbital and Charge Distribution Analysis

Once the electronic structure calculations are performed, various analyses can be carried out to interpret the results and gain insights into the molecule's reactivity and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. sciencepublishinggroup.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. ossila.comresearchgate.net

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), and the energy of the LUMO is related to the electron affinity (the energy released when an electron is added). niscpr.res.in The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's stability and reactivity. researchgate.net A smaller gap generally indicates a more reactive molecule. For a molecule like this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Illustrative Data for a Related Compound: Methyl 4-hydroxybenzoate (B8730719)

As no specific data for this compound is available, the following table presents the calculated HOMO and LUMO energies for a structurally related compound, Methyl 4-hydroxybenzoate, obtained using both HF and DFT methods with a 6-311G(d,p) basis set. This data serves to illustrate the typical output of such calculations. plos.org

MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
HF/6-311G(d,p)-8.791.8410.63
DFT/B3LYP/6-311G(d,p)-6.58-1.455.13
Data sourced from a computational study on Methyl 4-hydroxybenzoate. plos.org

Mulliken Atomic Charge Distribution Analysis

Mulliken atomic charge analysis is a method used to estimate the partial atomic charges in a molecule. uni-muenchen.de It partitions the total electron population among the different atoms based on the contributions of their basis functions to the molecular orbitals. uni-muenchen.deopenmx-square.org This analysis provides a picture of the charge distribution within the molecule, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). researchgate.net

The distribution of Mulliken charges can help in understanding a molecule's dipole moment, polarizability, and the nature of its chemical bonds. researchgate.net However, it is known that the calculated Mulliken charges can be sensitive to the choice of the basis set used in the computation. uni-muenchen.de For this compound, this analysis would reveal the charge distribution across the aromatic ring, the ester group, and the propionyl substituent.

Illustrative Mulliken Atomic Charges for a Related Compound: Methyl 4-hydroxybenzoate

The following table shows the calculated Mulliken atomic charges for selected atoms of Methyl 4-hydroxybenzoate, providing an example of the kind of data obtained from this analysis. plos.org

AtomCharge (HF/6-311G(d,p))Charge (DFT/B3LYP/6-311G(d,p))
C1-0.52-0.19
C20.280.08
C30.280.08
C4-0.21-0.17
C5-0.32-0.17
C60.280.08
O1 (hydroxyl)-0.73-0.59
O2 (carbonyl)-0.59-0.49
O3 (ester)-0.56-0.43
Data sourced from a computational study on Methyl 4-hydroxybenzoate. plos.org

Computational Simulation of Spectroscopic Properties

Computational chemistry provides powerful tools to predict and interpret the spectroscopic properties of molecules, offering insights that complement experimental findings. For this compound, theoretical simulations can elucidate its vibrational and electronic spectra, aiding in its structural characterization and the understanding of its electronic behavior.

Theoretical Prediction of Vibrational Spectra

The predicted vibrational spectrum would be characterized by several key stretching and bending modes. The propionyl group would exhibit characteristic C=O stretching vibrations, typically in the range of 1680-1700 cm⁻¹. The ester carbonyl (C=O) stretching frequency is expected around 1720-1740 cm⁻¹. The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C-C stretching vibrations in the 1400-1600 cm⁻¹ region. The methyl and ethyl groups will have their own characteristic C-H stretching and bending frequencies.

A potential energy distribution (PED) analysis could be employed to make unambiguous assignments of the vibrational modes. To improve the accuracy of the predicted frequencies, scaling factors are often applied to the calculated values to account for anharmonicity and other systematic errors in the computational method.

Table 1: Predicted Key Vibrational Frequencies for this compound (Based on Analogous Compounds)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
PropionylC=O stretch1680 - 1700
EsterC=O stretch1720 - 1740
Aromatic RingC-H stretch> 3000
Aromatic RingC-C stretch1400 - 1600
Methyl/EthylC-H stretch2850 - 3000
Methyl/EthylC-H bend1375 - 1470

Note: These are expected ranges and a dedicated computational study on this compound is required for precise predictions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption and emission spectra of molecules. mdpi.comrespectprogram.org This method can predict the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum, and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations, likely using a functional like B3LYP or CAM-B3LYP and a suitable basis set, would be employed to simulate its electronic spectrum. mdpi.com The calculations would likely reveal π → π* transitions associated with the benzene (B151609) ring and the carbonyl groups as the dominant electronic excitations in the UV region. The specific wavelengths of maximum absorption (λmax) would depend on the solvent environment, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). mdpi.com

The nature of the electronic transitions can be further analyzed by examining the molecular orbitals involved. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often involved in the lowest energy transition. The HOMO is expected to be localized primarily on the benzene ring and the propionyl group, while the LUMO may have significant contributions from the ester group.

Studies of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Computational methods are invaluable for analyzing these interactions and understanding the resulting crystal packing.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.govnih.gov Although a crystal structure for this compound has not been reported in the surveyed literature, we can anticipate the types of interactions that would be present based on its molecular structure and studies on similar molecules like methyl 4-hydroxybenzoate. nih.gov

A Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. For this compound, the Hirshfeld surface analysis would likely reveal significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. The propionyl and methyl ester groups would be expected to participate in hydrogen bonding interactions, which would appear as distinct red regions on the dnorm map. The shape index and curvedness plots derived from the Hirshfeld surface can provide information about π-π stacking interactions between the aromatic rings.

Table 2: Expected Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Based on Analogous Compounds)

Contact TypeExpected Contribution (%)
H···H40 - 50
C···H/H···C20 - 30
O···H/H···O10 - 20
C···C3 - 7
Other< 5

Note: These percentages are estimations based on similar aromatic esters and require an experimental crystal structure and subsequent Hirshfeld analysis for validation.

Computational Modeling of Hydrogen Bonding Networks

The presence of carbonyl oxygen atoms in the propionyl and ester groups of this compound makes it a potential hydrogen bond acceptor. In the absence of strong hydrogen bond donors within the molecule itself, it can form C-H···O hydrogen bonds with neighboring molecules in the crystal lattice. cam.ac.ukrsc.org

Computational modeling, using methods like DFT with periodic boundary conditions or molecular dynamics simulations with appropriate force fields, can be used to explore the potential hydrogen bonding networks in the solid state. rsc.orgnih.gov These models can predict the geometry and strength of these weak hydrogen bonds. The analysis of the calculated electron density at the bond critical points using the Quantum Theory of Atoms in Molecules (QTAIM) can further characterize these interactions. It is anticipated that the carbonyl oxygen of the propionyl group would be a stronger hydrogen bond acceptor than the ester carbonyl oxygen due to steric and electronic factors.

Elucidation of Reaction Mechanisms and Catalytic Processes

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including those involving esters like this compound. sumitomo-chem.co.jpethz.ch Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed picture of the reaction pathway. rsc.orgnih.gov

For instance, the hydrolysis of this compound, either acid or base-catalyzed, could be studied using DFT methods. Calculations would aim to determine the activation energies for different possible mechanisms, such as the tetrahedral intermediate pathway. The effect of catalysts on the reaction barrier can also be quantified. Similarly, computational studies could investigate the mechanisms of other reactions involving the propionyl or ester functional groups, such as reduction or condensation reactions. These studies provide fundamental insights into the reactivity of the molecule and can aid in the design of new synthetic routes or catalytic processes. nih.gov

This article delves into the theoretical and computational examination of this compound, focusing on its reaction pathways, catalytic synthesis, and photophysical properties. By leveraging computational chemistry, researchers can gain deep insights into the molecule's behavior at an atomic level, predicting its reactivity and characteristics before engaging in extensive laboratory experimentation.

The primary synthetic route to this compound is the Friedel-Crafts acylation of methyl benzoate (B1203000) with a propionylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst. Computational studies, particularly those using density functional theory (DFT), have been instrumental in elucidating the step-by-step mechanism of this class of reactions. researchgate.netnih.gov

The generally accepted reaction pathway involves several key stages:

Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich benzene ring of methyl benzoate. The ester group of methyl benzoate is a deactivating but para-directing group, meaning the acylation occurs preferentially at the position opposite the ester. This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbocation known as a Wheland intermediate or σ-complex. researchgate.net

Deprotonation: A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the carbon atom bearing the new propionyl group, restoring the aromaticity of the ring and yielding the final product, this compound. nih.gov

Computational models can calculate the energy of the reactants, transition states, and intermediates along this pathway. This allows for the construction of a reaction energy profile, which visualizes the energy barriers associated with each step.

Interactive Data Table: Illustrative Reaction Energy Profile This table presents hypothetical, yet representative, calculated energy values for the key species in the AlCl₃-catalyzed Friedel-Crafts acylation of methyl benzoate, demonstrating the energetic landscape of the reaction.

SpeciesDescriptionRelative Energy (kcal/mol)
R Reactants (Methyl Benzoate + Propionyl Chloride + AlCl₃)0.0
TS1 Transition State for Acylium Ion Formation+20.6
I1 Acylium Ion Intermediate+15.4
TS2 Transition State for C-C Bond Formation (Wheland Int.)+18.2
I2 Wheland Intermediate (σ-complex)-5.7
TS3 Transition State for Deprotonation+2.1
P Products (this compound + HCl + AlCl₃)-12.5

Note: These values are illustrative and derived from analogous systems described in the literature. researchgate.netsemanticscholar.org

DFT calculations also provide detailed geometric information about the structures of the intermediates. The Wheland intermediate is of particular interest, as its structure confirms the electrophilic attack and the temporary disruption of the aromatic system.

Interactive Data Table: Calculated Geometric Parameters of the Wheland Intermediate The following table shows typical calculated bond lengths and angles for the sp³-hybridized carbon in a Wheland intermediate, based on DFT calculations of similar structures. mdpi.comnih.gov

ParameterAtom(s)Typical Calculated Value
Bond LengthC-H1.10 Å
Bond LengthC-C(propionyl)1.52 Å
Bond LengthC-C(ring)1.51 Å
Bond AngleH-C-C(propionyl)108.5°
Bond AngleC(ring)-C-C(ring)115.0°

The efficiency of a catalyst in the synthesis of this compound is determined by its ability to lower the activation energy of the reaction's rate-determining step. researchgate.net Theoretical chemistry provides a powerful tool for assessing and comparing the efficiencies of different catalysts without the need for extensive empirical screening. By modeling the reaction with various catalysts, the corresponding energy profiles can be calculated and compared.

For the Friedel-Crafts acylation, where the formation of the acylium ion is often the highest energy barrier, a more efficient catalyst will facilitate this step more readily. researchgate.netnih.gov Computational studies can model the interaction between the acylating agent and different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) or other catalytic systems like metal triflates. nih.govacs.org The calculated activation barrier (ΔG‡) for the formation of the electrophile serves as a direct, quantitative measure of the catalyst's predicted efficiency. A lower ΔG‡ indicates a more efficient catalyst and a faster reaction rate.

This approach is not limited to comparing existing catalysts but can also be used for the rational design of new ones. rsc.org By modifying the ligands or the metal center of a catalyst in a computational model, researchers can predict how these changes will affect its performance, guiding synthetic efforts toward more promising candidates. rsc.orgnih.gov

Interactive Data Table: Theoretical Comparison of Catalyst Efficiency This table presents a hypothetical comparison of calculated activation energies for the rate-determining step in the synthesis of this compound using different theoretical catalysts.

CatalystCatalyst TypeCalculated Activation Energy (ΔG‡) (kcal/mol)Predicted Relative Efficiency
AlCl₃Traditional Lewis Acid20.6High
FeCl₃Traditional Lewis Acid22.1Moderate
ZnCl₂Traditional Lewis Acid24.5Low
Sc(OTf)₃Metal Triflate19.8High
H-Beta ZeoliteSolid Acid Catalyst26.3Low (under these conditions)

Note: These values are illustrative, based on principles from computational catalysis studies, to demonstrate the assessment method. researchgate.netnih.govresearchgate.net

The photophysical properties of a molecule describe its behavior upon absorption of light, including processes like fluorescence and intersystem crossing (ISC). For aromatic ketones such as this compound, computational methods can predict these properties by calculating the energies of the electronic ground and excited states.

Upon absorbing a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can relax back to the ground state (S₀) by emitting a photon (fluorescence) or through non-radiative pathways. One of the most significant non-radiative pathways for aromatic ketones is intersystem crossing (ISC) to an excited triplet state (T₁). nii.ac.jpresearchgate.net

The efficiency of fluorescence versus ISC is governed by the nature of the excited states involved. In many aromatic ketones, the lowest excited singlet state (S₁) has n→π* character, arising from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. According to El-Sayed's rule, spin-orbit coupling, which facilitates the "spin-forbidden" S₁ → T₁ transition, is significantly more efficient between states of different orbital character (e.g., n,π* and π,π*). nih.gov Consequently, aromatic ketones typically exhibit very low fluorescence quantum yields (Φf) and high intersystem crossing quantum yields (Φisc), with ISC rates often being much faster than fluorescence rates. researchgate.net

Theoretical calculations can determine the energies and characters of the S₁ and T₁ states. For this compound, it is predicted that the S₁ state is of n,π* character, leading to efficient ISC to a lower-lying π,π* triplet state. This would result in weak fluorescence and a dominant population of the triplet state upon photoexcitation. The solvent environment can influence these properties; polar solvents can alter the relative energies of the n,π* and π,π* states, potentially changing the rates of fluorescence and ISC. core.ac.uk

Interactive Data Table: Representative Calculated Photophysical Data for an Aromatic Ketone This table shows representative photophysical data for a molecule like acetophenone, which is structurally analogous to the active chromophore in this compound.

ParameterSymbolTypical Calculated/Predicted ValueSignificance
S₁ State EnergyE(S₁)~3.95 eVEnergy of the lowest singlet excited state
T₁ State EnergyE(T₁)~3.20 eVEnergy of the lowest triplet excited state
S₁-T₁ Energy GapΔE(S₁-T₁)~0.75 eVInfluences ISC and reverse ISC rates
Oscillator Strengthf (S₀→S₁)~0.001Low value indicates a weakly absorbing (nearly forbidden) transition, typical for n→π*
Fluorescence Quantum YieldΦf< 0.01Indicates fluorescence is a very minor decay pathway
Intersystem Crossing Ratek_isc> 10¹⁰ s⁻¹Very fast rate, indicating ISC is the dominant decay pathway from S₁

Note: These values are representative and based on data and principles for similar aromatic ketones. researchgate.netnih.govacs.org

Applications of Methyl 4 Propionylbenzoate in Academic and Industrial Research

Role as a Versatile Synthetic Intermediate

The reactivity of methyl 4-propionylbenzoate allows it to be a starting point or a key building block in the creation of a wide array of organic compounds. molaid.com Its functional groups provide specific reaction sites for chemical modifications, enabling the construction of larger and more intricate molecular architectures.

Precursor in Pharmaceutical Synthesis

This compound is a significant intermediate in the synthesis of various pharmaceuticals. chemicalbook.com It is particularly noted for its role in the production of non-steroidal anti-inflammatory drugs (NSAIDs). neu.edu.trnih.gov NSAIDs are a class of drugs that reduce pain, fever, and inflammation. neu.edu.tr

One prominent example is the synthesis of Loxoprofen. nih.gov Loxoprofen is a propionic acid derivative and a non-steroidal anti-inflammatory drug that is converted to its active form in the body. nih.gov The synthesis of Loxoprofen sodium, a salt of Loxoprofen, can involve intermediates derived from related compounds, highlighting the importance of the core structure provided by this compound. google.comgoogle.compatsnap.com The general class of 2-arylpropionic acids, to which Loxoprofen belongs, are important intermediates for many NSAIDs. google.com

The synthesis of other pharmaceutical agents also utilizes this versatile molecule. For instance, it is a key intermediate in the preparation of compounds like methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, which is a precursor to highly active narcotic analgesics. researchgate.net

Intermediate in Agrochemical Development

In the field of agrochemicals, which encompasses products used to protect crops from pests and diseases, this compound and its derivatives serve as important building blocks. clockss.org The development of new herbicides, insecticides, and fungicides often relies on the synthesis of novel organic molecules, and the structural motifs present in this compound can be incorporated into these new active ingredients. nih.govgrafiati.com For example, the related compound thifensulfuron-methyl (B1681301) is a herbicide used for the control of weeds. nih.gov

Key Building Block for Antifolate Agents

Antifolates are a class of drugs that interfere with the action of folic acid, a vitamin essential for cell growth and division. nih.gov They are used in the treatment of cancer and some autoimmune diseases. nih.govresearchgate.net Research has shown that this compound can be a key starting material in the synthesis of certain antifolate agents. researchgate.netresearchgate.net For example, a crucial step in the synthesis of some folate analogue inhibitors involves a Wittig condensation reaction with this compound. researchgate.net These inhibitors are designed to target enzymes involved in folate metabolism, such as glycinamide (B1583983) ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase). researchgate.net

Application in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry. google.commdpi.comjmchemsci.comorganic-chemistry.org this compound serves as a valuable precursor for the synthesis of various heterocyclic structures. Its ketone and ester functionalities allow for a range of chemical transformations to build these complex ring systems. For instance, it can be used in reactions to form five-membered heterocyclic compounds. mdpi.com

Contribution to Functional Materials Research

The utility of this compound extends beyond the life sciences into the realm of materials science, where it contributes to the development of new polymers and functional materials.

Monomeric or Intermediate Role in Polymer Science

In polymer science, this compound can act as a monomer or an intermediate in the synthesis of new polymers. bldpharm.combldpharm.com Its bifunctional nature allows it to be incorporated into polymer chains, potentially imparting specific properties to the resulting material. Research in this area explores how the inclusion of such aromatic keto esters can influence the thermal, mechanical, and optical properties of polymers.

Model Compound in Organic Reaction Studies

In the field of organic chemistry, a model compound is a substance that is studied to understand the intrinsic reactivity and properties of a particular functional group or structural motif. While direct studies explicitly naming this compound as a model compound are not prevalent in the reviewed literature, its structural class—substituted benzophenones—is frequently employed for such purposes, particularly in the realm of photochemistry.

Benzophenone (B1666685) and its derivatives are classic examples of compounds used to study photochemical reactions due to their well-defined photophysical properties. researchgate.net Research in this area often utilizes a series of substituted benzophenones to systematically investigate the influence of different functional groups on reaction mechanisms, rates, and product distributions. These studies help in elucidating fundamental principles of photoreduction, hydrogen abstraction, and cycloaddition reactions. core.ac.ukresearchgate.netbeilstein-journals.org

For instance, studies on the photoreduction of various benzophenone derivatives have been conducted to understand the effect of ring substituents on the kinetics of the reaction. researchgate.net Both electron-donating and electron-withdrawing groups are known to modulate the character of the excited state, which in turn affects the reaction rate and efficiency. researchgate.netrsc.org The propionyl group in this compound, being an electron-withdrawing group, would be expected to influence the photochemical reactivity in a predictable manner based on established structure-reactivity relationships for benzophenones.

Similarly, the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, has been studied using substituted benzophenones to probe electronic and steric effects on regioselectivity and efficiency. beilstein-journals.org The insights gained from these model systems are crucial for designing and optimizing synthetic routes that rely on photochemical steps.

The following table summarizes the types of photochemical reactions where substituted benzophenones are used as model compounds, providing a framework for the potential role of this compound in such studies.

Photochemical ReactionInvestigated Effects of SubstituentsRelevance to this compound
Photoreduction Influence on excited state character (n-π* vs. π-π*), reaction rates, and quantum yields. researchgate.netrsc.orgThe electron-withdrawing propionyl group would likely affect the energy of the excited states and the rate of hydrogen abstraction.
Paternò–Büchi Reaction Control of regioselectivity and reaction efficiency in [2+2] photocycloadditions. beilstein-journals.orgThe electronic nature and position of the propionyl group could direct the outcome of cycloaddition reactions.
Intramolecular Photoredox Effect on acid-catalyzed intramolecular redox processes. cdnsciencepub.comAs a meta-substituted benzophenone analogue, it could be used to study long-range electronic effects.
Photoenolization Influence on the generation and lifetime of photoenols. acs.orgnih.govThe benzophenone moiety allows for the study of γ-hydrogen abstraction and subsequent enol formation.

While this compound has not been explicitly detailed as a model compound in the available research, its structure fits the profile of compounds used to probe fundamental questions in organic photochemistry. Future kinetic and mechanistic studies could certainly employ this compound to further refine our understanding of substituent effects on the reactivity of aromatic ketones.

Emerging and Specialized Applications

A significant application of this compound is its use as a key intermediate in the synthesis of complex, biologically active molecules, particularly in the field of medicinal chemistry.

One notable example is its role in the synthesis of folate analogues. core.ac.ukresearchgate.net Folate antagonists are an important class of drugs used in cancer chemotherapy. researchgate.net Researchers have utilized this compound as a starting material in the construction of novel antifolate agents. The key transformation involves a Wittig condensation reaction. core.ac.ukresearchgate.net

In this synthetic approach, the tributylphosphorane derived from a substituted pyrimidine (B1678525) or pteridine (B1203161) is reacted with this compound. core.ac.ukresearchgate.net This reaction constructs the central carbon-carbon double bond of the target folate analogue. The resulting product can then undergo further transformations, such as hydrogenation of the double bond and hydrolysis of the methyl ester, to yield the final bioactive compound. researchgate.net The yields for the initial Wittig condensation step are reported to be in the range of 75-80%. researchgate.net

The general scheme for this application is presented below:

Scheme 1: Synthesis of Folate Analogues using this compound Step 1: Wittig Condensation Substituted (bromomethyl)heterocycle + P(Bu)₃ → Tributylphosphonium salt Tributylphosphonium salt + Base → Tributylphosphorane (Wittig reagent) Tributylphosphorane + This compound → Wittig product (alkene)

Step 2: Subsequent Transformations Wittig product → Hydrogenation, Hydrolysis, etc. → Final Folate Analogue

This application highlights the utility of this compound as a versatile building block for the synthesis of potential therapeutic agents. Its ability to undergo specific and high-yielding reactions makes it a valuable component in the multi-step synthesis of complex organic molecules. The development of new and more effective antifolate drugs is an ongoing area of research, and intermediates like this compound are crucial for these efforts. core.ac.uk

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Methodologies

The synthesis of methyl 4-propionylbenzoate and related structures is a cornerstone for its application in further research and industry. While traditional methods like Friedel-Crafts acylation are established, future efforts will likely concentrate on developing more sustainable and efficient synthetic routes.

Key areas of focus include:

Catalyst Innovation: The development of novel catalysts is crucial. Research into solid acid catalysts, such as zirconium metal catalysts fixed with titanium, has shown promise for the direct condensation of benzoic acid derivatives with alcohols, offering a recyclable and environmentally friendlier alternative to homogenous acid catalysts like sulfuric acid. mdpi.com Further exploration of metal-catalyzed reactions, potentially utilizing earth-abundant metals, could lead to more cost-effective and sustainable processes.

Green Chemistry Approaches: The principles of green chemistry are increasingly integral to synthetic chemistry. mdpi.com Future methodologies will likely emphasize solvent-free reactions, microwave-assisted synthesis, and multicomponent reactions to reduce waste, shorten reaction times, and improve atom economy. rasayanjournal.co.inmdpi.com Mechanochemistry, which uses mechanical force to induce chemical reactions, is another emerging area that could offer a sustainable alternative for the synthesis of benzoate (B1203000) derivatives. sciencesconf.org

One-Pot Syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel without the need for intermediate purification steps can significantly improve efficiency. uni-muenchen.de Developing one-pot procedures for the synthesis of functionalized this compound derivatives will be a key objective.

Integration of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties and behavior of this compound is essential for its effective application. The integration of advanced analytical techniques will provide deeper insights into its structure, purity, and interactions.

Future analytical research should involve:

Chromatographic and Spectroscopic Methods: While standard techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) are routinely used, the development of more sensitive and selective methods will be beneficial for impurity profiling and quantitative analysis. guidechem.com Advanced NMR and mass spectrometry techniques can provide detailed structural elucidation of this compound and its reaction products.

In Situ Monitoring: The use of in situ monitoring techniques, such as real-time synchrotron X-ray diffraction, can provide unprecedented insights into reaction mechanisms and kinetics, particularly for solid-state and mechanochemical syntheses. sciencesconf.org This understanding is critical for process optimization and scale-up.

Chiral Analysis: For derivatives of this compound that are chiral, the development of robust analytical methods for separating and quantifying enantiomers is essential, especially for pharmaceutical applications where stereochemistry can significantly impact biological activity.

Expansion of Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. Expanding the use of these techniques will accelerate the discovery and development of new applications for this compound derivatives.

Future computational efforts should focus on:

Structure-Activity Relationship (SAR) Studies: Computational modeling can be used to perform in silico studies to predict the biological activity of derivatives. nih.gov By correlating structural features with activity, researchers can design and prioritize the synthesis of new compounds with enhanced properties for specific applications, such as inhibitors of key enzymes in disease pathways. nih.gov

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to investigate reaction mechanisms at the molecular level. This can help in understanding the role of catalysts, predicting reaction outcomes, and designing more efficient synthetic pathways.

Material Property Prediction: For applications in materials science, computational models can predict properties such as thermal stability, mechanical strength, and electronic characteristics of polymers or other materials incorporating this compound moieties. ontosight.ai

Sustainable Chemistry Approaches for Industrial Relevance

For this compound to be utilized on an industrial scale, the development of sustainable and economically viable processes is paramount. This involves a holistic approach that considers the entire lifecycle of the chemical.

Key aspects of sustainable chemistry to be addressed include:

Renewable Feedstocks: Investigating the synthesis of this compound from renewable bio-based feedstocks instead of petroleum-based starting materials would significantly improve its environmental footprint.

Catalyst Recycling: For catalytic processes, the ability to easily recover and reuse the catalyst is a key principle of green chemistry. mdpi.com Research into heterogeneous catalysts or catalysts immobilized on solid supports will be crucial.

Process Intensification: Developing continuous flow processes instead of traditional batch reactions can lead to improved efficiency, safety, and scalability.

Exploration of Biomedical and Material Science Applications

While this compound itself is a relatively simple molecule, its derivatives hold significant potential in both biomedical and material science fields. Future research will undoubtedly focus on synthesizing and evaluating novel derivatives for a wide range of applications.

Biomedical Applications:

Drug Discovery: The benzoate scaffold is a common feature in many pharmaceutical compounds. Derivatives of this compound could serve as intermediates or building blocks for the synthesis of new therapeutic agents. ontosight.ai For instance, derivatives have been investigated as potential inhibitors of the pentose (B10789219) phosphate (B84403) pathway, which is a target in cancer and malaria treatment. nih.gov Further research could explore their potential as antimicrobial, antiviral, or anti-inflammatory agents. ontosight.aimdpi.com

Prodrug Design: The ester group of this compound can be hydrolyzed in vivo, making it a candidate for use in prodrug strategies to improve the pharmacokinetic properties of active pharmaceutical ingredients.

Biocompatible Materials: Chitosan derivatives, which are known for their biocompatibility and biodegradability, can be chemically modified to create materials for drug delivery and other biomedical applications. nih.gov The functional groups of this compound could potentially be used to modify such biopolymers.

Material Science Applications:

Polymer Chemistry: this compound and its derivatives can be used as monomers or additives in the synthesis of polymers. ontosight.ai The propionyl group can be a site for further functionalization, allowing for the tuning of material properties such as thermal stability, mechanical strength, and optical or electrical characteristics. guidechem.com

Functional Materials: There is potential to develop functional materials with applications in optics and electronics by incorporating this compound derivatives with specific functionalities. guidechem.com This could include the development of liquid crystals, photoactive materials, or components for organic light-emitting diodes (OLEDs).

Aggregation-Induced Emission (AIE): Some organic molecules exhibit enhanced fluorescence in the aggregated state, a phenomenon known as AIE. Investigating whether derivatives of this compound can be designed to exhibit AIE properties could lead to applications in sensors, bio-imaging, and light-emitting devices. ambeed.com

Q & A

Q. What are the established synthetic routes for Methyl 4-propionylbenzoate, and how can researchers optimize reaction yields?

this compound is typically synthesized via esterification or Friedel-Crafts acylation. Key steps include:

  • Esterification : Reacting 4-propionylbenzoic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux conditions.
  • Friedel-Crafts Acylation : Using propionyl chloride and methyl benzoate derivatives with Lewis acids like AlCl₃. Yield optimization involves solvent selection (e.g., dichloromethane for acylation), temperature control (60–80°C), and catalyst recycling. AI-driven synthesis planning tools, such as those leveraging Reaxys or Pistachio databases, can predict alternative pathways .

Q. What analytical methods are recommended for characterizing this compound’s purity and structural integrity?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to quantify purity.
  • NMR (¹H/¹³C) : Confirm structure via characteristic peaks (e.g., ester carbonyl at ~168 ppm in ¹³C NMR).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (C₁₁H₁₂O₃; theoretical m/z = 192.08). Cross-reference with certified reference materials (CRMs) for calibration .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to assess degradation pathways.
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life data. Monitor degradation products via LC-MS and compare to EP impurity standards (e.g., fenofibric acid derivatives) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., cell line specificity, solvent interference). Methodological solutions include:

  • Dose-Response Validation : Replicate studies across multiple models (e.g., in vitro enzymatic assays vs. in vivo rodent models).
  • Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Pathway-Specific Profiling : Employ CRISPR-Cas9 knockout models to isolate target interactions .

Q. How can computational chemistry enhance understanding of this compound’s structure-activity relationships (SAR)?

  • Molecular Docking : Simulate binding affinities with enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.
  • QM/MM Simulations : Study the ester group’s electronic effects on reactivity in aqueous environments.
  • ADMET Prediction : Tools like SwissADME predict bioavailability and metabolic pathways, guiding lead optimization .

Q. What methodologies are critical for identifying and quantifying trace impurities in this compound batches?

  • LC-HRMS : Resolve isobaric impurities (e.g., methyl 3-propionylbenzoate isomers) with sub-ppm mass accuracy.
  • EP Compliance : Compare impurity profiles to pharmacopeial standards (e.g., EP Impurity C: (3RS)-3-[4-(4-chlorobenzoyl)-phenoxy]butan-2-one) using validated chromatographic methods .

Q. How should researchers design mechanistic studies to elucidate the compound’s interaction with biomembranes?

  • Langmuir Trough Experiments : Measure lipid monolayer penetration using surface pressure-area isotherms.
  • Fluorescence Anisotropy : Track membrane fluidity changes induced by the compound.
  • MD Simulations : Model bilayer interactions with GROMACS, focusing on ester group hydration .

Methodological Best Practices

  • Data Validation : Cross-check NMR/LC-MS results with NIST Chemistry WebBook entries for analogous esters .
  • Ethical Compliance : For biological studies, adhere to NIH guidelines for endpoint reporting and group size justification .
  • Open Science : Deposit synthetic protocols in platforms like PubChem to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-propionylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-propionylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.